BenchChemオンラインストアへようこそ!

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol

CXCR4 antagonist CYP 2D6 inhibition Drug-like properties

This 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol (free base) is a regioisomer-critical privileged scaffold whose 1,6-nitrogen positioning and 3-OH substitution pattern are decisive for target engagement. Substituting generic tetrahydronaphthyridine isomers yields divergent potency in CXCR4 antagonism (IC₅₀ = 24 nM), CYP 2D6 inhibition profiles, and allosteric HIV-1 integrase binding (PDB: 6NCJ). Validated in oral A2A antagonist programs (100 μM solubility) and Bayer's LH-R antagonist series (BAY-298/BAY-899). Procure only this exact regioisomer to ensure reproducible SAR and downstream biological results.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 785774-74-5
Cat. No. B1318876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol
CAS785774-74-5
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1CNCC2=C1N=CC(=C2)O
InChIInChI=1S/C8H10N2O/c11-7-3-6-4-9-2-1-8(6)10-5-7/h3,5,9,11H,1-2,4H2
InChIKeyZCZXOFXBMBTCKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol (CAS 785774-74-5) – Chemical Identity and Core Scaffold Attributes


5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol (CAS 785774-74-5, molecular formula C8H10N2O, molecular weight 150.18 g/mol) is a partially saturated nitrogen-containing heterocyclic compound comprising a pyridine ring fused to a tetrahydropyridine ring, bearing a phenolic hydroxyl group at the 3-position. The compound exists as a free base, with hydrochloride and dihydrochloride salt forms also commercially available to enhance solubility and stability for experimental and formulation purposes . This 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has emerged as a versatile privileged structure in medicinal chemistry, serving as a synthetic intermediate for the preparation of kinase inhibitors, receptor modulators, and allosteric site inhibitors .

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol: Why In-Class Compounds Cannot Be Interchanged


The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold exhibits steep and regioisomer-sensitive structure–activity relationships (SAR) that preclude simple substitution among analogs. Positioning of the nitrogen atom within the naphthyridine ring system profoundly influences target engagement: 1,6-naphthyridine regioisomers display distinct pharmacological profiles as mGlu5 receptor antagonists [1], while 1,8-naphthyridine analogs show different antioxidant properties [2]. Furthermore, isomeric tetrahydronaphthyridine variants produce divergent biochemical outcomes—profiling of 5,6,7,8-tetrahydro-1,6-naphthyridine versus other tetrahydronaphthyridine isomers in CXCR4 antagonism and CYP 2D6 inhibition revealed marked differences in potency, metabolic stability, and off-target liability [3]. The 3-hydroxy substitution pattern additionally dictates hydrogen-bonding capacity and physicochemical properties that cannot be replicated by other substitution variants. Consequently, procurement decisions based solely on broad structural similarity without considering regioisomeric identity and substitution pattern risk irreproducible biological results.

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Scaffold Relative to Analogs


5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Enables Potent CXCR4 Antagonism with Reduced CYP 2D6 Liability

Replacement of the tetrahydroisoquinoline ring system with a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold (exemplified by compound 12a and optimized analog 30) resulted in greatly reduced CYP 2D6 inhibition while maintaining potent CXCR4 antagonism. The optimized compound 30 exhibited IC50 = 24 nM for CXCR4 antagonism, PAMPA permeability of 309 nm/s, HIV-1 entry inhibition IC50 = 7 nM, and oral bioavailability (F = 27%) in mice [1].

CXCR4 antagonist CYP 2D6 inhibition Drug-like properties HIV entry inhibition

5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Delivers Oral Efficacy and High Solubility as Adenosine A2A Receptor Antagonist

The tetrahydronaphthyridine analog 4s demonstrated excellent A2A receptor in vitro binding affinity and selectivity, was active orally in a rat in vivo model of Parkinson's disease, and exhibited aqueous solubility of 100 μM at physiological pH [1]. This contrasts with the parent compound SCH 58261, which has poor A1 selectivity and lacks oral activity, and with quinoline analogs that showed improved selectivity but were difficult to handle due to poor aqueous solubility [1].

Adenosine A2A receptor Parkinson's disease Aqueous solubility Oral bioavailability

5,6,7,8-Tetrahydro-1,6-naphthyridine Core Serves as Potent HIV-1 Integrase Allosteric Site Inhibitor with Defined Structural Binding

A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives targeting the allosteric LEDGF/p75-binding site on HIV-1 integrase were prepared and screened for activity against HIV-1 infection in cell culture [1]. The co-crystal structure with HIV-1 integrase (PDB ID: 6NCJ, resolution 2.0 Å) confirms binding to the allosteric pocket, with IC50 values as low as 24 nM reported for optimized analogs [2]. This allosteric mechanism of action differentiates the scaffold from active-site integrase strand transfer inhibitors (INSTIs) such as raltegravir and dolutegravir.

HIV-1 integrase Allosteric inhibitor LEDGF/p75 binding site Antiviral

5,6,7,8-Tetrahydro-1,6-naphthyridine-Based BAY-298 and BAY-899 as Potent, Selective LH Receptor Antagonists with In Vivo Efficacy

Bayer AG developed BAY-298 and BAY-899, two tetrahydro-1,6-naphthyridine-based antagonists of the luteinizing hormone receptor (LH-R). The lead compound 1 exhibited moderate potency (IC50 = 378 nM at human LH-R), and subsequent optimization yielded BAY-298 and BAY-899 with significantly improved potency and selectivity, demonstrating in vivo reduction of sex hormone levels [1]. The 5,6,7,8-tetrahydro-1,6-naphthyridine core provided a drug-like scaffold amenable to oral administration optimization.

Luteinizing hormone receptor Sex hormone modulation Endometriosis Uterine fibroids

1,6-Naphthyridine Regioisomer Enables mGlu5 Receptor Antagonism Distinct from Other Naphthyridine Isomers

A systematic SAR study of three regioisomeric aryl naphthyridine series revealed that the 1,6-naphthyridine scaffold produces potent antagonists of the Class III GPCR mGlu5 receptor with distinct pharmacological profiles from 1,7- and 1,8-naphthyridine analogs [1]. The study provides comparative in vitro and in vivo pharmacological data across regioisomers, demonstrating that receptor binding and functional activity are highly sensitive to the position of the nitrogen atoms within the naphthyridine ring system.

mGlu5 receptor GPCR antagonist Regioisomeric SAR Neurological disorders

5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Qualified for Large-Scale Asymmetric Synthesis via First Enantioselective Route

The first enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound was achieved as part of the development of TAK-828F, a potent RORγt inverse agonist [1]. The synthetic route features an atom-economical Heck-type vinylation, ammonia-mediated dihydronaphthyridine formation, and ruthenium-catalyzed enantioselective transfer hydrogenation. Critically, the synthesis is free of chromatography or distillation purification steps and qualifies for extension to large-scale manufacture [1].

Asymmetric synthesis RORγt inverse agonist TAK-828F Scalable manufacture

Validated Application Scenarios for 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Based on Quantitative Evidence


Development of CXCR4 Antagonists with Reduced CYP 2D6 Drug–Drug Interaction Risk

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been validated in medicinal chemistry campaigns targeting CXCR4 antagonism, where it enabled a reduction in CYP 2D6 inhibition relative to tetrahydroisoquinoline-based analogs while maintaining high target potency (IC50 = 24 nM for optimized compound 30) and achieving oral bioavailability (F = 27% in mice) [1]. Researchers developing CXCR4 antagonists for HIV entry inhibition, stem cell mobilization, or oncology indications can leverage this scaffold to mitigate CYP-mediated drug–drug interaction liability—a common challenge with earlier CXCR4 chemotypes such as AMD11070 and TIQ15 [1].

Adenosine A2A Receptor Antagonist Programs Requiring Oral Bioavailability and High Aqueous Solubility

The tetrahydronaphthyridine scaffold demonstrated oral activity in a rat Parkinson's disease model while maintaining aqueous solubility of 100 μM at physiological pH, addressing two critical limitations of prior adenosine A2A antagonist series: SCH 58261 (ip-only, poor oral) and quinoline analogs (good selectivity but poor solubility) [1]. Programs targeting A2A receptors for Parkinson's disease, immunotherapy, or other CNS indications can utilize this scaffold to achieve the oral exposure and handling properties necessary for in vivo pharmacology studies without the solubility-related formulation challenges encountered with earlier chemotypes [1].

HIV-1 Integrase Allosteric Site Inhibitor Discovery with Structure-Based Design Capability

The 5,6,7,8-tetrahydro-1,6-naphthyridine core has been co-crystallized with HIV-1 integrase (PDB ID: 6NCJ, resolution 2.0 Å), confirming binding to the allosteric LEDGF/p75 pocket [1]. This structural information enables structure-based drug design for next-generation HIV therapeutics targeting an allosteric site distinct from the catalytic active site engaged by current integrase strand transfer inhibitors (raltegravir, dolutegravir). Programs aiming to overcome INSTI resistance or develop novel mechanism antivirals can use this scaffold as a validated starting point with known binding pose and tractable SAR .

Reproductive Health Indications via LH Receptor Antagonism

Bayer's discovery of BAY-298 and BAY-899 demonstrates that the tetrahydro-1,6-naphthyridine scaffold can be optimized into potent, selective antagonists of the luteinizing hormone receptor with in vivo reduction of sex hormone levels [1]. Research programs targeting endometriosis, uterine fibroids, or other sex hormone-dependent conditions can build upon this industrially validated scaffold, which has shown a path from early lead (IC50 = 378 nM at human LH-R) to advanced candidates with improved drug-like properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.